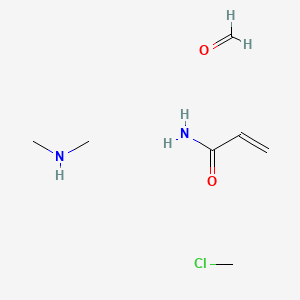
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide is a compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.67 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide typically involves the reaction of 2-Propenamide with chloromethane, dimethylamine, and formaldehyde under controlled conditions . The reaction conditions, such as temperature, pressure, and the presence of catalysts, can be adjusted to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more sophisticated equipment to ensure consistent quality and efficiency . The process may involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of adhesives, coatings, and plastic additives due to its excellent adhesive properties.
Mécanisme D'action
The mechanism of action of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide include:
Polyacrylamide: A polymer of acrylamide used in similar applications.
Polyvinyl alcohol: Another polymer with adhesive properties.
Polyethyleneimine: Used in various industrial and research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong adhesive bonds and its versatility in different research and industrial contexts make it a valuable compound.
Propriétés
Numéro CAS |
70750-20-8 |
|---|---|
Formule moléculaire |
C7H17ClN2O2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.C2H7N.CH3Cl.CH2O/c1-2-3(4)5;1-3-2;2*1-2/h2H,1H2,(H2,4,5);3H,1-2H3;1H3;1H2 |
Clé InChI |
WCBUXFKFTGOXKB-UHFFFAOYSA-N |
SMILES |
CNC.CCl.C=CC(=O)N.C=O |
SMILES canonique |
CNC.CCl.C=CC(=O)N.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















